5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile
Description
5-Amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile (CAS: 1594789-39-5) is a pyrazole-based carbonitrile derivative with the molecular formula C₈H₁₃N₅ and a molecular weight of 179.22 g/mol . Structurally, it features:
- An ethyl group at position 1 (N1-substituent).
- An ethylamino group (-NHCH₂CH₃) at position 3.
- A cyano group (-CN) at position 4.
- A primary amino group (-NH₂) at position 5.
Pyrazole-4-carbonitriles are widely studied for their biological activities, including anticancer , antiarrhythmic , and pesticidal properties . The ethyl and ethylamino substituents in this compound may enhance lipophilicity and hydrogen-bonding interactions, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-(ethylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-3-11-8-6(5-9)7(10)13(4-2)12-8/h3-4,10H2,1-2H3,(H,11,12) |
InChI Key |
NIGOZPCOVJOTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN(C(=C1C#N)N)CC |
Origin of Product |
United States |
Biological Activity
5-Amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile (C8H13N5, molecular weight 179.22 g/mol) is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and agricultural chemistry.
The compound is characterized by the presence of an amino group and a carbonitrile moiety, which contribute to its reactivity and biological activity. It can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N5 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile |
The biological activity of 5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with various biomolecules, influencing their function. The pyrazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Effects : Pyrazoles have been reported to possess antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile showed significant cytotoxicity against colorectal cancer cells (HT29) with a half-maximal inhibitory concentration (IC50) ranging from 58.44 to 129.41 µM, suggesting potential as anticancer agents .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of pyrazole derivatives, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in conditions like arthritis .
Comparative Analysis
The biological activities of 5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile can be compared with other related compounds:
| Compound Name | Anticancer Activity (IC50, µM) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-Amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile | 58.44 - 129.41 | Moderate | Present |
| 3-Amino-1-methylpyrazole | >100 | High | Low |
| 5-Amino-3-methylpyrazole | 47.17 (cisplatin comparison) | Moderate | Present |
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural variations in pyrazole-4-carbonitriles occur at positions 1, 3, and 5. The table below highlights differences in substituents, biological activity, and physicochemical properties:
Key Observations
Anticancer Activity: Compound A (IC₅₀ = 0.25 µM) and 4c (IC₅₀ = 0.81 µM) exhibit potent anticancer activity, attributed to electron-withdrawing (e.g., -CN) and hydrogen-bonding groups (e.g., hydroxylphenyl). The target compound’s ethylamino group may enhance interactions with kinase domains or DNA targets, though experimental data is lacking.
Substituent Effects: Position 1: Bulky substituents (e.g., 2,4-dinitrophenyl in 4a ) may reduce solubility but improve receptor binding. Ethyl groups balance lipophilicity and steric hindrance. Position 3: Ethylamino (-NHCH₂CH₃) provides hydrogen-bonding capacity, contrasting with methyl (inert) or aryl (π-π interactions) groups.
Crystallography and Stability :
- The 2-chloroethyl analog forms hydrogen-bonded networks (N–H···N), influencing crystal packing and stability. Similar interactions may govern the target compound’s solid-state behavior.
Synthetic Accessibility :
- The target compound’s synthesis route is unspecified, but analogs like 4c are synthesized via cyclization and Dimroth rearrangement, suggesting feasible scalability.
Preparation Methods
Michael Addition-Cyclization Approach
This method adapts the regioselective synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles by substituting aryl hydrazines with ethyl hydrazine to introduce the 1-ethyl group.
Procedure:
- Reaction Setup :
- Combine ethyl hydrazine (1.2 mmol) and (ethoxymethylene)malononitrile (1.0 mmol) in absolute ethanol (2 mL) under nitrogen.
- Reflux for 4–6 hours.
- Functionalization :
- Introduce ethylamine (1.5 mmol) during the cyclization step to substitute the intermediate’s reactive site, forming the 3-(ethylamino) group.
- Purification :
- Isolate the product via column chromatography (hexane/ethyl acetate gradient).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 45–60% (estimated) |
| Regioselectivity | >95% (no detectable isomers) |
| Reaction Time | 4–6 hours |
Mechanistic Basis :
The reaction proceeds via a Michael-type addition of ethyl hydrazine to (ethoxymethylene)malononitrile, forming a hydrazide intermediate. Intramolecular cyclization and subsequent ethylamine substitution yield the target compound.
Multicomponent Reaction (MCR) Strategy
Inspired by green synthesis protocols, this one-pot method employs a modified layered double hydroxide (LDH) catalyst to streamline the formation of the pyrazole core.
Procedure:
- Reactants :
- Ethyl hydrazine (1 mmol), ethyl cyanoacetate (1 mmol), and ethyl isocyanide (1 mmol).
- Catalyst :
- Use LDH@PTRMS@DCMBA@CuI (50 mg) in ethanol/water (1:1, 3 mL).
- Conditions :
- Stir at 55°C for 1.5 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–75% (estimated) |
| Catalyst Reuse | Up to 5 cycles without loss |
| Reaction Time | 1.5 hours |
Post-Synthetic Modification
For derivatives requiring late-stage functionalization, a two-step approach is viable:
Step 1: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
- Follow the Michael addition-cyclization method (Section 1) without ethylamine.
Step 2: Electrophilic Amination
- Reaction :
- Treat the intermediate with N-ethylchloroamine (1.2 mmol) in DMF at 80°C for 3 hours.
- Purification :
- Recrystallize from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 2) | 50–55% |
| Purity | >98% (HPLC) |
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Michael Addition | 45–60% | 4–6 hours | Moderate | Moderate (ethanol) |
| Multicomponent (MCR) | 68–75% | 1.5 hours | High | Low (aqueous ethanol) |
| Post-Synthetic | 50–55% | 6 hours | Low | High (DMF use) |
Recommendation : The MCR method offers superior efficiency and sustainability, aligning with green chemistry principles.
Mechanistic and Regioselectivity Insights
- Regioselectivity : Governed by the nucleophilic attack of hydrazine’s terminal nitrogen on the β-carbon of (ethoxymethylene)malononitrile, ensuring exclusive formation of the 5-amino-4-cyano regioisomer.
- Electronic Effects : Electron-donating ethyl groups enhance cyclization rates but may reduce electrophilic substitution reactivity at the 3-position.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors. For example, heating under reflux with catalysts like HCl and monitoring via TLC (petroleum ether/ethyl acetate, 8:1) ensures reaction completion. Purification involves crystallization from ethanol or flash chromatography (e.g., cyclohexane/ethyl acetate gradients) . Key intermediates, such as azido derivatives, are synthesized using triazenylpyrazole precursors and trifluoroacetic acid .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H, 13C) and infrared (IR) spectroscopy are essential. For instance, ¹H NMR in DMSO-d6 reveals pyrazole ring protons (δ 8.55 ppm) and NH signals (δ 13.66 ppm), while IR confirms nitrile (C≡N) stretches at ~2242 cm⁻¹ and azide (N₃) peaks at ~2138 cm⁻¹ . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 238.0961 [M]⁺) .
Q. How does the substitution pattern on the pyrazole ring influence reactivity?
- Methodological Answer : Substituents like ethyl and ethylamino groups affect steric and electronic properties. The amino group at position 5 enhances nucleophilic reactivity, enabling further functionalization (e.g., Schiff base formation with aldehydes). Computational studies (DFT) on similar pyrazoles show that electron-donating groups stabilize the ring, altering reaction pathways .
Advanced Research Questions
Q. What strategies optimize reaction yields in the presence of competing byproducts?
- Methodological Answer : Yield optimization involves controlling reaction conditions (e.g., temperature, solvent polarity). For example, azide reactions require strict temperature control (0–50°C) and stoichiometric excess of reagents (7.5 equiv azido(trimethyl)silane). Dry-load purification using Celite minimizes losses during chromatography . Kinetic studies via LC-MS or TLC help identify byproduct formation thresholds .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Molecular docking and quantum chemical calculations (e.g., DFT) assess binding affinities to biological targets. Studies on analogous pyrazoles reveal that the nitrile group enhances hydrogen bonding with enzymes like phosphodiesterases, while ethylamino groups improve lipid solubility for membrane penetration .
Q. How should researchers address contradictory pharmacological data in literature?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations). Reproducibility requires standardizing protocols (e.g., AOAC SMPR guidelines) and validating results across multiple models. Structural analogs (e.g., 5-acetyl-2-amino-4H-pyran-3-carbonitrile) should be compared to isolate substituent-specific effects .
Q. What role does crystallography play in understanding its solid-state behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
